Withaferine A

Description

LSM-6721 is a withanolide.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Withaferine A in plant extracts and biological samples?

- Methodology : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are widely used for quantification. HPLC offers high sensitivity and specificity, particularly when paired with UV detection or mass spectrometry (MS). For example, reversed-phase HPLC with C18 columns and acetonitrile/water gradients effectively separates this compound from other withanolides . TLC is a cost-effective alternative but requires validation for reproducibility, including Rf values and staining protocols (e.g., vanillin-sulfuric acid) .

- Critical Considerations : Ensure method validation parameters (linearity, precision, accuracy) adhere to ICH guidelines. Cross-validate results with multiple techniques to address potential matrix interference in biological samples .

Q. What in vitro models are suitable for studying this compound’s anticancer mechanisms?

- Experimental Design : Use cancer cell lines (e.g., neuroblastoma, breast cancer) with dose-response assays (IC50 determination via MTT or ATP-based viability assays). Include controls for apoptosis (e.g., caspase-3/7 activation) and oxidative stress (ROS detection via DCFH-DA) .

- Data Interpretation : Compare results across cell lines to assess tissue specificity. Address contradictory findings (e.g., pro-survival autophagy vs. apoptosis) by integrating time-course experiments and pathway inhibitors (e.g., chloroquine for autophagy blockade) .

Q. How does this compound modulate oxidative stress pathways in normal vs. cancerous cells?

- Approach : Measure redox markers (GSH/GSSG ratio, SOD activity) in both cell types. Use siRNA knockdown of Nrf2 or KEAP1 to elucidate pathway-specific effects.

- Conflict Resolution : Discrepancies in pro-oxidant vs. antioxidant outcomes may arise from dose-dependent effects. Conduct parallel experiments at low (≤5 µM) and high (≥10 µM) concentrations .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate this compound’s bioavailability and pharmacokinetics?

- Methodology :

- Animal Models : Use xenograft mice (e.g., neuroblastoma) for efficacy studies. For bioavailability, administer this compound via oral gavage and intravenous routes to calculate absolute oral bioavailability (F) .

- Analytical Tools : LC-MS/MS for plasma and tissue quantification. Monitor metabolites via high-resolution MS to identify phase I/II modifications .

Q. What strategies mitigate off-target effects of this compound in neurological studies?

- Solutions :

- Structural Analogs : Synthesize derivatives with reduced lipophilicity to limit blood-brain barrier penetration.

- Targeted Delivery : Conjugate this compound to ligands (e.g., folate) for tumor-specific uptake.

Q. How do researchers reconcile contradictory findings on this compound’s role in ferroptosis vs. apoptosis?

- Experimental Framework :

- Mechanistic Studies : Knock down key ferroptosis regulators (e.g., GPX4, ACSL4) and apoptosis markers (e.g., Bcl-2, Bax) to isolate pathways.

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and lipidomics to identify dominant pathways under varying conditions (e.g., nutrient deprivation) .

Q. Methodological Guidance

Q. What systematic review protocols are recommended for synthesizing preclinical data on this compound?

- Protocol Design : Follow PRISMA guidelines. Use databases like PubMed, Web of Science, and Embase with Boolean queries (e.g., "this compound" AND ("cancer" OR "apoptosis")) .

- Quality Assessment : Apply SYRCLE’s risk of bias tool for animal studies. Exclude studies lacking dose-response data or proper controls .

Q. How should researchers address batch-to-batch variability in this compound extraction from Withania somnifera?

- Standardization :

Properties

IUPAC Name |

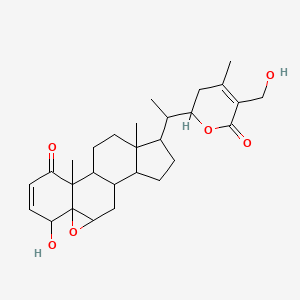

6-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRXOUCRJQVYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.